3-(Pyridin-2-yl)azetidin-3-ol
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Overview
Description
3-(Pyridin-2-yl)azetidin-3-ol is a heterocyclic compound that features a four-membered azetidine ring fused with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-2-yl)azetidin-3-ol can be achieved through several methods. One common approach involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . Another method includes the reaction of N-aryl imines with N-phthaloylglycine in the presence of triethylamine and 2-chloro-N-methylpyridinium iodide .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of microwave irradiation and molecular iodine as a catalyst to expedite the reaction process .
Chemical Reactions Analysis
Types of Reactions
3-(Pyridin-2-yl)azetidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Aromatic nucleophilic substitution reactions are common, where the pyridine ring can be substituted by various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include pentafluoropyridine, pentachloropyridine, and various nucleophiles such as O-, S-, N-, and P-centered nucleophiles .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reactions with pentafluoropyridine can yield polyfluorinated aryl pyridyl ethers .
Scientific Research Applications
3-(Pyridin-2-yl)azetidin-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Pyridin-2-yl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. The compound’s azetidine ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Pyridin-2-ol
- Pyridin-3-ol
- Pyridin-4-ol
Uniqueness
3-(Pyridin-2-yl)azetidin-3-ol is unique due to its fused azetidine and pyridine rings, which confer distinct chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
3-pyridin-2-ylazetidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c11-8(5-9-6-8)7-3-1-2-4-10-7/h1-4,9,11H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHJCPLFJEMMLSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(C2=CC=CC=N2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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